molecular formula C22H23N5O B2550635 Isoquinolin-1-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 1904307-12-5

Isoquinolin-1-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2550635
CAS No.: 1904307-12-5
M. Wt: 373.46
InChI Key: WPHVKOFUUBVNIZ-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining isoquinoline, tetrahydrocinnoline, and piperazine moieties, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the cyclization of substituted alkynes with o-haloarylamidines in the presence of water, catalyzed by nickel . Another method involves the reduction of dihydro isoquinoline derivatives using reducing agents like sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and isoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinolinone derivatives, while reduction could produce tetrahydroisoquinoline compounds .

Scientific Research Applications

Isoquinolin-1-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a D3 receptor preferring agonist, showing potent in vivo activity in Parkinson’s disease animal models . The compound’s structure allows it to bind to these receptors, modulating their activity and influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinolin-1-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone stands out due to its unique combination of isoquinoline, tetrahydrocinnoline, and piperazine moieties. This structural complexity allows it to interact with multiple biological targets, making it a versatile compound for research in various scientific fields.

Biological Activity

Isoquinolin-1-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and other pharmacological effects based on diverse sources.

Chemical Structure and Properties

The compound features a unique structure that combines isoquinoline and tetrahydrocinnoline moieties with a piperazine linker. The chemical formula can be represented as follows:

C20H24N4OC_{20}H_{24}N_{4}O

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to tetrahydroisoquinolines. For instance, a study demonstrated that various derivatives exhibited significant antibacterial activity against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 7.0 to 9.0 μg/mL against Bacillus cereus and Staphylococcus aureus, which were comparable to standard antibiotics like amoxicillin (MIC 3.0–5.0 μg/mL) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (μg/mL)Comparison DrugComparison MIC (μg/mL)
5aBacillus cereus7.0Amoxicillin4.0
6Staphylococcus aureus8.0Amoxicillin3.0
7bPseudomonas aeruginosa7.0Amoxicillin5.0

These findings suggest that isoquinoline derivatives may serve as potential candidates for developing new antimicrobial agents.

Anticancer Potential

The biological activity of tetrahydroisoquinoline derivatives extends into anticancer research. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cells remain to be fully elucidated; however, its structural analogs have demonstrated significant cytotoxicity against various cancer cell lines.

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, tetrahydroisoquinoline compounds have been reported to exhibit:

  • Anti-inflammatory effects : Some studies indicate that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Analgesic properties : Certain derivatives have shown effectiveness in pain management models, suggesting their role as analgesics.

Case Studies

A notable study involved the synthesis and evaluation of novel tetrahydroisoquinoline derivatives for their biological activities. The results indicated that these compounds not only possessed antibacterial properties but also exhibited varying degrees of cytotoxicity against cancer cell lines .

Furthermore, another investigation focused on the structure–activity relationship (SAR) of these compounds, revealing that modifications in the piperazine and isoquinoline units significantly influenced their biological efficacy .

Properties

IUPAC Name

isoquinolin-1-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c28-22(21-18-7-3-1-5-16(18)9-10-23-21)27-13-11-26(12-14-27)20-15-17-6-2-4-8-19(17)24-25-20/h1,3,5,7,9-10,15H,2,4,6,8,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHVKOFUUBVNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=NC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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